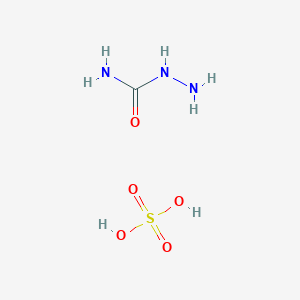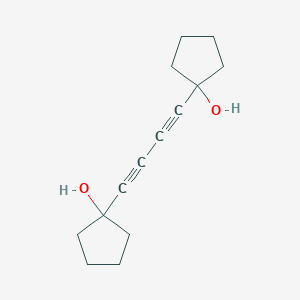
Semicarbazide sulfate
Overview
Description
Semicarbazide sulfate is a chemical compound with the formula OC(NH2)(N2H3)·H2SO4. It is a water-soluble white solid and a derivative of urea. This compound is known for its applications in various fields, including pharmaceuticals, food processing, and chemical analysis. It is often used as a reagent in organic synthesis and as a marker for detecting certain substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: Semicarbazide sulfate can be synthesized through several methods:
Action of Potassium Cyanate on Hydrazine Sulfate: This method involves the reaction of potassium cyanate with hydrazine sulfate to produce this compound.
Action of Hydrazine Hydrate on Urea: In this method, hydrazine hydrate reacts with urea to form this compound.
Heating Hydrazine Ammonium Carbonate: This method involves heating hydrazine ammonium carbonate to produce this compound.
Reduction of Nitrourea with Zinc Dust and Hydrochloric Acid: This method involves the reduction of nitrourea using zinc dust and hydrochloric acid to produce this compound.
Electrolytic Reduction with Iron Cathodes and Ammonium Chloride Solution: This method involves the electrolytic reduction of nitrourea using iron cathodes and ammonium chloride solution.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Semicarbazide sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form semicarbazone derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo substitution reactions with aldehydes and ketones to form semicarbazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include zinc dust and hydrochloric acid.
Substitution: Reactions with aldehydes and ketones typically occur under acidic or basic conditions.
Major Products Formed:
Oxidation: Semicarbazone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Semicarbazones
Scientific Research Applications
Semicarbazide sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of semicarbazones, which are useful for identifying and purifying aldehydes and ketones.
Biology: this compound is used in biochemical assays to detect the presence of certain compounds, such as α-keto acids.
Medicine: It is used in the synthesis of pharmaceuticals, including nitrofuran antibacterials like furazolidone, nitrofurazone, and nitrofurantoin.
Industry: this compound is used as a detection reagent in thin-layer chromatography (TLC) and as a marker for detecting the illegal use of certain banned substances in food processing
Mechanism of Action
The mechanism of action of semicarbazide sulfate involves its ability to react with carbonyl groups in aldehydes and ketones to form semicarbazones. This reaction is a type of condensation reaction, where the primary amine group of this compound reacts with the carbonyl group to form an imine. This reaction is useful in various biochemical and analytical applications due to the stability and crystallinity of the resulting semicarbazones .
Comparison with Similar Compounds
Thiosemicarbazide: Similar to semicarbazide sulfate but contains a sulfur atom in place of an oxygen atom.
Carbazide: Structurally related to this compound with the general formula (R2NNH)2C(O).
Hydrazine: A precursor to this compound, used in its synthesis.
Uniqueness: this compound is unique due to its specific reactivity with carbonyl compounds, making it a valuable reagent in organic synthesis and analytical chemistry. Its ability to form stable semicarbazones distinguishes it from other similar compounds .
Properties
IUPAC Name |
aminourea;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O.H2O4S/c2-1(5)4-3;1-5(2,3)4/h3H2,(H3,2,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJANHZQTRVGIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602072 | |
| Record name | Sulfuric acid--hydrazinecarboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101366-35-2 | |
| Record name | Sulfuric acid--hydrazinecarboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol](/img/structure/B34791.png)










![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)

